molecular formula C16H24N2O2S B2951438 1-(4-Cyclohexylphenyl)sulfonylpiperazine CAS No. 790271-26-0

1-(4-Cyclohexylphenyl)sulfonylpiperazine

Cat. No.: B2951438
CAS No.: 790271-26-0
M. Wt: 308.44
InChI Key: QKGAPWSNYBJDKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Cyclohexylphenyl)sulfonylpiperazine can be synthesized through the reaction of 4-cyclohexylbenzenesulfonyl chloride with piperazine under basic conditions. The reaction typically involves the use of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclohexylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Cyclohexylphenyl)sulfonylpiperazine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The piperazine ring can also interact with various biological targets, affecting their function and signaling pathways .

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)sulfonylpiperazine
  • 1-(4-Chlorophenyl)sulfonylpiperazine
  • 1-(4-Bromophenyl)sulfonylpiperazine

Comparison: 1-(4-Cyclohexylphenyl)sulfonylpiperazine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

1-(4-cyclohexylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-21(20,18-12-10-17-11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-9,14,17H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGAPWSNYBJDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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